Clobetasone butyrate
Overview
Description
Clobetasone butyrate is a synthetic corticosteroid used primarily in dermatology and ophthalmology. It is known for its anti-inflammatory and immunosuppressive properties, making it effective in treating conditions such as eczema, psoriasis, and various forms of dermatitis . This compound is available in cream and ointment forms and is often marketed under brand names like Eumovate .
Mechanism of Action
Target of Action
Clobetasone butyrate, a corticosteroid, primarily targets cytoplasmic receptors in dermal and intradermal cells . These receptors play a crucial role in the regulation of gene expression and protein synthesis, which in turn modulates the body’s immune response and reduces inflammation .
Mode of Action
This compound interacts with its targets by binding to the cytoplasmic receptors. This binding induces the production of inhibitory proteins, which leads to decreased activity of various endogenous mediators of inflammation such as prostaglandins, kinins, histamine, and liposomal enzymes . This interaction and the resulting changes help to reduce inflammation and associated symptoms.
Biochemical Pathways
The binding of this compound to cytoplasmic receptors affects several biochemical pathways. It inhibits the enzyme Phospholipase A2 , which is essential for the conversion of membrane phospholipids to Arachidonic acid . This inhibition disrupts the production of eicosanoids, a class of bioactive compounds that includes prostaglandins and leukotrienes, thereby reducing inflammation .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After a single topical application of this compound, there is a measurable rise in its levels during the first 3 hours, after which the levels gradually fall . The concentrations of this compound are approximately ten times lower than those of clobetasol propionate . These properties impact the bioavailability of the drug and its therapeutic effectiveness.
Result of Action
The action of this compound results in significant molecular and cellular effects. It reduces the itchiness and erythema associated with conditions like eczema and dermatitis . In ophthalmology, this compound 0.1% eye drops have been shown to be safe and effective in the treatment of dry eyes in Sjögren’s Syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of application can affect the absorption of the drug. Spreading the cream or ointment in a thin layer over the area of irritated skin and carefully smoothing it into the skin in the direction that the hair grows until it disappears can enhance the drug’s effectiveness .
Biochemical Analysis
Biochemical Properties
Clobetasone butyrate is thought to bind with cytoplasmic receptors in the dermal and intradermal cells and induce inhibitory proteins . This leads to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation .
Cellular Effects
This compound is used to treat swelling, itching, and irritation on the skin . It can help with skin problems such as eczema, including contact dermatitis, psoriasis, insect bites, and stings . It has been shown to reduce the itchiness and erythema associated with eczema and dermatitis .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding with cytoplasmic receptors in the dermal and intradermal cells . This binding induces inhibitory proteins, leading to decreased activity of various endogenous mediators of inflammation .
Temporal Effects in Laboratory Settings
In the first few days of using this compound, some people may experience a burning or stinging feeling, but this usually stops after a few days . Long-term use of this compound can lead to thinning of the skin, permanent stretch marks, allergic contact dermatitis, acne, rosacea, and hair growth at the site of application .
Dosage Effects in Animal Models
In animal models, this compound has shown minimal suppression of the Hypothalamic-pituitary-adrenal axis . In an animal model of cutaneous atrophy, it caused less thinning of the epidermis than other steroids .
Metabolic Pathways
Once absorbed through the skin, this compound is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is metabolized, primarily in the liver .
Transport and Distribution
This compound is applied topically and absorbed through the skin . It is then transported through the body via the bloodstream .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with cytoplasmic receptors in the dermal and intradermal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clobetasone butyrate involves multiple steps, starting from the basic steroid structure. The key steps include:
Fluorination: Introduction of a fluorine atom at a specific position on the steroid backbone.
Chlorination: Addition of a chlorine atom to enhance the compound’s potency.
Esterification: Formation of the butyrate ester by reacting the steroid with butyric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the above steps. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted steroids depending on the nucleophile used.
Scientific Research Applications
Clobetasone butyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and synthetic modifications.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical trials to evaluate its efficacy in treating inflammatory and autoimmune conditions.
Industry: Employed in the formulation of topical medications and eye drops
Comparison with Similar Compounds
Clobetasol propionate: A much stronger corticosteroid used for severe skin conditions.
Betamethasone dipropionate: Another potent corticosteroid with similar applications.
Mometasone furoate: A corticosteroid with a similar mechanism of action but different potency
Uniqueness of Clobetasone Butyrate: this compound is unique due to its moderate potency, making it suitable for treating mild to moderate inflammatory conditions with minimal side effects. Unlike stronger corticosteroids, it has a lower risk of causing skin thinning and other adverse effects .
Properties
IUPAC Name |
[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRAWBYQGRLCEK-AVVSTMBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClFO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046823 | |
Record name | Clobetasone butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25122-57-0 | |
Record name | Clobetasone butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25122-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clobetasone butyrate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clobetasone butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21-chloro-9-fluoro-17-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 17-butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOBETASONE BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0H6XI6EO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Clobetasone butyrate?
A: this compound is a synthetic corticosteroid that exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. [, , , , ] This binding leads to a cascade of events, ultimately influencing gene expression and modulating the inflammatory response.
Q2: How does this compound modulate the inflammatory response?
A: Upon binding to glucocorticoid receptors, this compound inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. [, , , , , ] It also suppresses the migration and activation of inflammatory cells like lymphocytes and neutrophils, thereby reducing inflammation.
Q3: Does this compound impact DNA synthesis?
A: Yes, research indicates that this compound can inhibit epidermal DNA synthesis. Studies in hairless mice have demonstrated this effect both at the site of topical application and in distal untreated skin with higher doses. [, ] This inhibition of DNA synthesis contributes to its anti-inflammatory and antiproliferative properties.
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula for this compound is C27H32ClFO6, and its molecular weight is 507.0 g/mol. []
Q5: Is there information available on the spectroscopic data for this compound?
A5: While the provided research does not delve into detailed spectroscopic data, it's important to note that techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed for structural characterization of corticosteroids like this compound.
Q6: How stable is this compound under different conditions?
A: this compound exhibits polymorphism and can exist in different crystalline forms, influencing its stability. Research indicates that Form I, the commercially available form, is the most stable at room temperature. [] Additionally, a study investigating a validated HPLC method for this compound quantification demonstrated its stability under forced degradation conditions, highlighting its suitability for pharmaceutical formulation. []
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is primarily known for its pharmacological activity as a corticosteroid, and the provided research doesn't focus on any catalytic properties it might possess. Its primary mechanism involves binding to glucocorticoid receptors, not acting as a catalyst in chemical reactions.
Q8: Have computational chemistry techniques been used to study this compound?
A8: While the provided research does not detail specific computational studies, it's worth noting that techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed in pharmaceutical research to understand drug-receptor interactions and predict pharmacological activity, and could be applied to this compound.
Q9: How do structural modifications affect the activity of this compound?
A: Research comparing this compound with its close analog, Clobetasol propionate, reveals the impact of structural changes on activity. The alcoholic group in the 11 position of this compound, compared to the ketonic group in Clobetasol propionate, significantly reduces its potential for systemic activity and epidermal thinning while retaining clinical efficacy. [, , ] This highlights the importance of specific structural features in determining the pharmacological profile of corticosteroids.
Q10: Is there information about the SHE regulations surrounding the use and handling of this compound?
A10: The provided research focuses on the clinical and pharmacological aspects of this compound and does not delve into specific SHE regulations. It's essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information regarding safe handling and disposal.
Q11: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?
A: Numerous clinical trials have been conducted to assess the efficacy of this compound in treating various inflammatory skin conditions, including atopic dermatitis, contact dermatitis, and psoriasis. [, , , , , , ] These studies typically involve comparing this compound to placebo or other topical corticosteroids, assessing parameters like lesion severity, symptom relief, and patient preference.
Q12: Has this compound demonstrated efficacy in treating ocular conditions?
A: Yes, this compound eye drops have been studied in clinical trials for their effectiveness in treating ocular inflammation, allergic conjunctivitis, and anterior uveitis. [, , , , , , ] Studies indicate that it effectively reduces ocular inflammation and provides symptom relief in these conditions.
Q13: Is this compound effective in treating dry eye in Sjogren syndrome?
A: A study investigated the efficacy and safety of low-dose (0.1%) this compound eye drops in patients with Sjogren syndrome dry eye. [] The results indicated that this treatment effectively improved corneal and conjunctival staining, reduced HLA-DR expression, and alleviated symptoms compared to placebo.
Q14: What is the safety profile of this compound?
A: this compound is generally well-tolerated, particularly when used topically. [, , , , , , ] Its low systemic absorption minimizes the risk of systemic side effects commonly associated with corticosteroids.
Q15: Are there any concerns regarding the long-term use of this compound?
A: While this compound is generally safe for short-term use, long-term or high-dose topical application can lead to skin thinning (atrophy), telangiectasia, and other local side effects. [, ] Therefore, it's crucial to use it as directed by a healthcare professional and for the shortest duration necessary to control symptoms.
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